tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a carboxyl group, and a methyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to achieve the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate include:
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxy)piperidine-1-carboxylate
- tert-Butyl 4-(methyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H19ClN2O3 |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
BSLGONYLMNUSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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